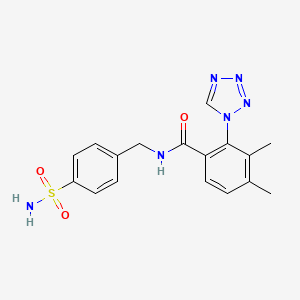

3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide

Description

The compound "3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide" is a structurally complex benzamide derivative featuring a sulfamoylbenzyl group, a tetrazole ring, and dimethyl substituents on the aromatic core. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional group contributions, leveraging data from diverse research contexts.

Properties

Molecular Formula |

C17H18N6O3S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C17H18N6O3S/c1-11-3-8-15(16(12(11)2)23-10-20-21-22-23)17(24)19-9-13-4-6-14(7-5-13)27(18,25)26/h3-8,10H,9H2,1-2H3,(H,19,24)(H2,18,25,26) |

InChI Key |

JQNWBHQYSYITGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the tetrazole ring and the sulfonamide group. Common reagents might include amines, sulfonyl chlorides, and azides, with reaction conditions involving catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Sulfamoyl vs. Sulfonyl Functional Groups

Tetrazole-Containing Compounds vs. Other Heterocyclic Analogues

Tetrazole rings are often compared to thiadiazoles or triazoles. For example:

- Thiadiazole derivatives (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide ) feature sulfur atoms that increase polarizability but reduce acidity compared to tetrazoles.

- Triazole-thiones (e.g., compounds [7–9] ) lack the tetrazole’s acidic proton, limiting ionic interactions.

Table 2: Heterocyclic Ring Comparisons

Substitution Patterns: Methyl vs. Halogen and Methoxy Groups

- 3,4-Dimethyl vs. 3,4-Dichloro: The dichloro substitution in analogs like 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide introduces electron-withdrawing effects, reducing electron density on the benzamide core compared to the electron-donating methyl groups in the target compound. This impacts binding to hydrophobic pockets.

- Methoxy substituents (e.g., Rip-B ) increase polarity but reduce metabolic stability due to demethylation pathways.

Table 3: Substituent Effects on Benzamide Core

Biological Activity

3,4-Dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a sulfonamide group, a tetrazole ring, and a benzamide moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉N₅O₃S

- Molecular Weight : 373.43 g/mol

- IUPAC Name : 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide

The compound's structure allows for multiple interactions with biological targets, which may contribute to its pharmacological effects.

The biological activity of 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzymatic activity. The tetrazole ring may also participate in π-π stacking interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds similar to 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : A study demonstrated that benzamide derivatives possess antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. The presence of the sulfonamide group is believed to enhance this activity by disrupting fungal cell wall synthesis .

Anticancer Properties

Emerging studies suggest that the compound may have anticancer potential. For example:

- Inhibition of Lactate Dehydrogenase : Compounds containing similar functional groups have been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study 1: Antifungal Efficacy

In a comparative study, several benzamide derivatives were synthesized and tested for their antifungal efficacy against Botrytis cinerea. The results indicated that compounds with structural similarities to 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide exhibited higher antifungal activity than traditional antifungal agents like pyraclostrobin .

| Compound | % Inhibition at 100 mg/L |

|---|---|

| Compound A | 84.4% |

| Compound B | 83.6% |

| 3,4-Dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide | TBD |

Case Study 2: Anticancer Activity

A study investigated the effects of various sulfonamide derivatives on cancer cell lines. The results showed that the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.